molecular formula C20H22F2N10O9P2S2 B15136830 Ulevostinag (isomer 2)

Ulevostinag (isomer 2)

Cat. No.: B15136830
M. Wt: 710.5 g/mol
InChI Key: YSUIQYOGTINQIN-XZUIQIBLSA-N
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Description

Ulevostinag (isomer 2) is a synthetic organic compound known for its role as a stimulator of interferon genes (STING) agonist. This compound is a cyclic dinucleotide derivative and has been developed primarily for its potential immunomodulatory and anticancer activities .

Chemical Reactions Analysis

Ulevostinag (isomer 2) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ulevostinag (isomer 2) has a wide range of scientific research applications:

Mechanism of Action

Ulevostinag (isomer 2) exerts its effects by activating the STING pathway. This activation triggers the production of inflammatory proteins that stimulate the immune system. The molecular targets involved include the STING receptor and downstream signaling molecules .

Comparison with Similar Compounds

Ulevostinag (isomer 2) is unique among STING agonists due to its specific chemical structure and high potency. Similar compounds include:

These similar compounds highlight the diversity and potential of Ulevostinag derivatives in scientific research and therapeutic applications.

Properties

Molecular Formula

C20H22F2N10O9P2S2

Molecular Weight

710.5 g/mol

IUPAC Name

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1

InChI Key

YSUIQYOGTINQIN-XZUIQIBLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Origin of Product

United States

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